molecular formula C26H27N5O2S B2429405 2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1428359-25-4

2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2429405
CAS No.: 1428359-25-4
M. Wt: 473.6
InChI Key: MMTABIVVXAUPKH-UHFFFAOYSA-N
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Description

2-(4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C26H27N5O2S and its molecular weight is 473.6. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Agent Development

  • Antihistaminic Agents

    Novel quinazolin-4(3H)-one derivatives, including those similar to the queried compound, have been synthesized and evaluated for their H1-antihistaminic activity. These compounds have shown promising results in protecting animals from histamine-induced bronchospasm, indicating their potential as new classes of H1-antihistaminic agents with negligible sedation effects compared to standard treatments like chlorpheniramine maleate (Alagarsamy & Parthiban, 2013; Alagarsamy & Parthiban, 2014).

  • Anticancer Activity

    Some derivatives related to the queried compound have been synthesized and tested for their anticancer activity. These compounds exhibited selective efficacy against certain cancer cell lines, suggesting their potential for further development as anticancer agents. The structural components of the molecule, including the quinazolin-4(3H)-one core, play a crucial role in its biological activity (Kovalenko et al., 2012).

  • Antimicrobial Activity

    Quinazolin-4(3H)-one derivatives have also been evaluated for their antimicrobial properties. Some compounds have demonstrated significant antibacterial activity against various bacterial strains, including resistant pathogens. This highlights their potential as lead compounds for developing new antibacterial agents (Yang & Bao, 2017).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition: Derivatives of quinazolin-4(3H)-one, incorporating piperazine-substituted elements similar to the queried compound, have been investigated for their effectiveness as corrosion inhibitors for mild steel in HCl environments. These studies have shown that such compounds can form protective films on the steel surface, significantly reducing corrosion rates and demonstrating the potential for industrial applications in corrosion protection (Chen et al., 2021).

Properties

IUPAC Name

2-[4-oxo-2-(4-phenylpiperazin-1-yl)quinazolin-3-yl]-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2S/c32-24(27-13-12-21-9-6-18-34-21)19-31-25(33)22-10-4-5-11-23(22)28-26(31)30-16-14-29(15-17-30)20-7-2-1-3-8-20/h1-11,18H,12-17,19H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTABIVVXAUPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3CC(=O)NCCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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